molecular formula C17H28O4 B3348109 Gingerdiol CAS No. 154905-69-8

Gingerdiol

Cat. No. B3348109
CAS RN: 154905-69-8
M. Wt: 296.4 g/mol
InChI Key: QYXKQNMJTHPKBP-LSDHHAIUSA-N
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Description

Gingerdiol is a phenolic phytochemical compound found in fresh ginger . It is normally found as a pungent yellow oil in the ginger rhizome, but can also form a low-melting crystalline solid . Gingerdiol is one of the active ingredients in a newly developed ginger cultivar, Z. officinale cv. Ogawa Umare or “Ogawa Umare” (OG), which shows properties as a new resource for the production of herbal medicines derived from ginger in terms of its chemical constituents and rhizome yield .


Synthesis Analysis

The synthesis of Gingerdiol involves multiple steps. The transcriptome analysis of ginger has provided insights into the biosynthetic pathway of gingerol, which is governed by crucial regulatory genes . The synthesis of Gingerdiol involves the formation of p-coumaric acid and later dihydroferulic acid, followed by -gingerdione leading to the resultant compound .


Molecular Structure Analysis

The molecular formula of Gingerdiol is C17H28O4 . The structure of Gingerdiol includes a 4-hydroxy-3-methoxyphenyl moiety with different hydrocarbon chains .


Chemical Reactions Analysis

Gingerdiol, along with other bioactive compounds in ginger such as gingerols and shogaols, contribute to the recognized biological activities of ginger . The beneficial activities of ginger have inspired several research groups to explore the chemical space around these compounds, and many of their synthetic or semi-synthetic analogues have been prepared and studied for various bioactivities .


Physical And Chemical Properties Analysis

Gingerdiol is a pungent yellow oil in the ginger rhizome but can also form a low-melting crystalline solid . The total phenolic content in ginger is quite high, contributing to its recognized biological activities .

Mechanism of Action

The bioactive compounds in ginger, including Gingerdiol, may improve neurological symptoms and pathological conditions by modulating cell death or cell survival signaling molecules . The cognitive enhancing effects of ginger might be partly explained via alteration of both the monoamine and the cholinergic systems in various brain areas .

properties

IUPAC Name

(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXKQNMJTHPKBP-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gingerdiol

CAS RN

154905-69-8
Record name Gingerdiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154905698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GINGERDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C9F8U79BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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